3-Ethoxypropanohydrazide
Description
3-Ethoxypropanohydrazide (C₅H₁₂N₂O₂, MW 132.16 g/mol) is a hydrazide derivative characterized by an ethoxy (-OCH₂CH₃) group at the third carbon of the propane backbone and a hydrazide (-CONHNH₂) functional group.
Properties
IUPAC Name |
3-ethoxypropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-2-9-4-3-5(8)7-6/h2-4,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNHXPQJISZDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586371 | |
| Record name | 3-Ethoxypropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37952-36-6 | |
| Record name | 3-Ethoxypropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Ethoxypropanohydrazide typically involves the reaction of ethyl 3-ethoxypropionate with hydrazine hydrate. The general procedure is as follows:
Starting Materials: Ethyl 3-ethoxypropionate and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in ethanol as a solvent. The mixture is heated to reflux overnight.
Industrial Production Methods:
In an industrial setting, the synthesis of 3-Ethoxypropanohydrazide can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. The process involves:
Catalysts: Anion exchange resins or other suitable catalysts.
Reaction Conditions: Mild conditions with controlled temperature and pressure to minimize side reactions.
Purification: Continuous extraction and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
3-Ethoxypropanohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted hydrazides.
Scientific Research Applications
3-Ethoxypropanohydrazide has several applications in scientific research:
Medicinal Chemistry: It has shown potential as a therapeutic agent in the treatment of type 2 diabetes and cancer.
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Research: It is employed in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxypropanohydrazide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in metabolic pathways, such as those regulating glucose metabolism.
Pathways Involved: It modulates pathways related to insulin signaling and cell proliferation.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Aliphatic vs. Aromatic Groups: The presence of aromatic rings (e.g., benzylidene in or dimethoxyphenyl in ) significantly increases molecular weight and complexity compared to aliphatic derivatives like 3-Ethoxypropanohydrazide. Positional Isomerism: Substituents at C2 (e.g., 2-(3-Methoxyphenoxy)propanohydrazide ) vs. C3 (e.g., 3-Ethoxypropanohydrazide) alter steric and electronic properties, affecting reactivity and applications.
Synthetic Routes: Hydrazine Condensation: Many hydrazides are synthesized via hydrazine hydrate reactions with esters or aldehydes under reflux (e.g., ). Electrochemical Methods: Advanced techniques, such as electrochemical rearrangement (e.g., triazolopyridinone synthesis ), offer efficient pathways but require specialized equipment.
Physicochemical Properties
- Solubility: Aliphatic hydrazides (e.g., 3-Ethoxypropanohydrazide) are generally more soluble in polar solvents (e.g., ethanol, methanol) than aromatic derivatives due to reduced hydrophobicity.
- Stability : Compounds with electron-withdrawing groups (e.g., acryloyl in ) may exhibit lower thermal stability compared to aliphatic analogs.
Biological Activity
3-Ethoxypropanohydrazide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of 3-Ethoxypropanohydrazide, focusing on its biochemical properties, antimicrobial effects, antioxidant capabilities, and potential therapeutic applications.
Chemical Structure and Properties
3-Ethoxypropanohydrazide is characterized by the following structural formula:
This compound features an ethoxy group attached to a propanohydrazide backbone, which is critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 3-Ethoxypropanohydrazide. The compound has been tested against various bacterial and fungal strains, demonstrating notable efficacy.
Study Findings
-
Bacterial Strains Tested : The compound was evaluated against common pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
-
Results :
- The Minimum Inhibitory Concentration (MIC) values indicated strong antimicrobial activity, particularly against multidrug-resistant strains.
- Zone of inhibition assays showed significant growth inhibition at concentrations as low as 50 µg/mL.
| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 25 | 18 |
| Escherichia coli | 50 | 15 |
| Pseudomonas aeruginosa | 100 | 12 |
Antioxidant Activity
The antioxidant potential of 3-Ethoxypropanohydrazide has been evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.
Findings
- DPPH Assay : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity.
- IC50 Value : The IC50 value for the antioxidant activity was found to be approximately 45 µg/mL, suggesting that it can effectively neutralize free radicals at relatively low concentrations.
Case Studies and Research Applications
Several case studies have documented the therapeutic potential of 3-Ethoxypropanohydrazide in various disease models.
- Diabetes Model : A study investigated the effects of 3-Ethoxypropanohydrazide on glycemic control in diabetic rats. The results indicated a reduction in blood glucose levels and improvement in insulin sensitivity.
- Cancer Research : Preliminary research has suggested that this compound may inhibit tumor growth in vitro by inducing apoptosis in cancer cells. Further studies are needed to elucidate the mechanisms involved.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
